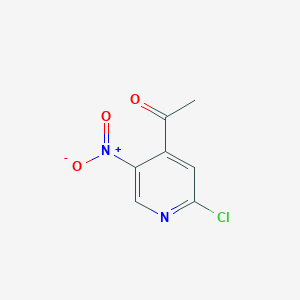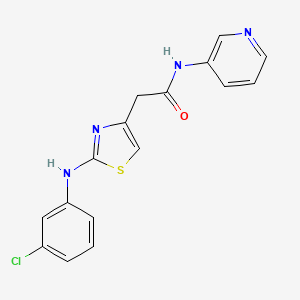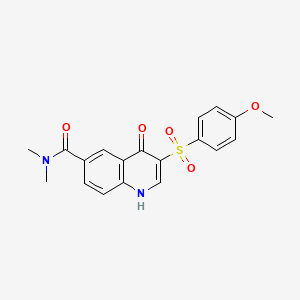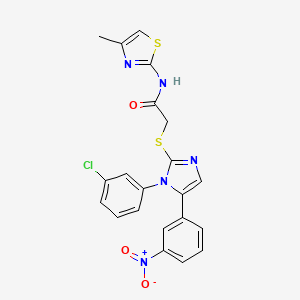
1-(2-Chloro-5-nitropyridin-4-YL)ethanone
Overview
Description
1-(2-Chloro-5-nitropyridin-4-YL)ethanone is a chemical compound with the CAS number 1214241-91-4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone is C7H5ClN2O3 . The InChI code is 1S/C7H5ClN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-3H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Chloro-5-nitropyridin-4-YL)ethanone is 200.58 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Pyrazole Derivatives
Research demonstrates the synthesis of pyrazole derivatives through hydrazinolysis, which are essential in developing new compounds with potential biological activities (Smolyar, 2010).
Development of Aminobenzo[b]thiophenes
A study outlines a convenient one-pot synthesis method for 3-aminobenzo[b]thiophenes, showcasing the chemical versatility and potential for creating compounds that could have applications in drug development and materials science (Androsov et al., 2010).
Antibacterial Activity of Oxadiazole Derivatives
Another study focuses on the synthesis and evaluation of antibacterial activity of new oxadiazole derivatives, indicating the compound's potential as a precursor in developing new antimicrobial agents (de Oliveira et al., 2012).
Catalytic Transfer Hydrogenation
Research on nickel-catalyzed alkylation and transfer hydrogenation processes using methanol as a hydrogen donor explores the compound's utility in organic synthesis, potentially leading to the development of more efficient synthetic pathways for complex molecules (Castellanos-Blanco et al., 2012).
Safety And Hazards
The safety information available indicates that 1-(2-Chloro-5-nitropyridin-4-YL)ethanone may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
1-(2-chloro-5-nitropyridin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDNETFVCNGPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-nitropyridin-4-YL)ethanone | |
CAS RN |
1214241-91-4 | |
| Record name | 1-(2-chloro-5-nitropyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(pyridin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2840429.png)
![N-{3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2840430.png)
![1'-(5-Cyclopropylisoxazole-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2840433.png)
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2840434.png)


![3-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B2840437.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2840438.png)

![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2840442.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride](/img/no-structure.png)

